molecular formula C22H19FN4O4 B2661580 N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide CAS No. 955543-06-3

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide

Cat. No. B2661580
CAS RN: 955543-06-3
M. Wt: 422.416
InChI Key: VRANENRFKMJGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a fluoro-phenyl group, a methoxyimidazo-pyridazin group, and a dimethoxybenzamide group . The molecular weight is reported to be 376.391.

Scientific Research Applications

Radiolabeling and Imaging

Compounds with structural similarities to N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide have been synthesized and evaluated for their potential in positron emission tomography (PET) imaging, particularly for imaging peripheral benzodiazepine receptors (PBRs) in neurodegenerative disorders. These compounds show high in vitro affinity and selectivity for PBRs, and their radiolabeled versions could parallel the known localization of PBRs in biodistribution studies, indicating their potential utility in imaging applications related to neurodegeneration (Fookes et al., 2008).

Antimicrobial and Antifungal Screening

Series of compounds incorporating similar structural motifs have been synthesized and screened for in vitro antibacterial and antifungal activities. These studies have identified compounds with significant inhibitory action against a range of Gram-positive and Gram-negative bacteria, as well as against fungi. Such research demonstrates the potential of these compounds in developing new therapeutic strategies for treating microbial diseases (Desai et al., 2013).

Neuropharmacological Evaluation

Other related compounds have been synthesized and evaluated for their central nervous system (CNS) activities. These studies aim to identify compounds with potential anxiolytic or other neuropharmacological effects by examining their ability to displace known CNS-active drugs from rat brain membrane receptors, indicating possible applications in CNS disorder treatments (Barlin et al., 1993).

Antiviral Drug Discovery

Research in antiviral drug discovery has explored compounds with similar structures for their potential in treating various viral infections. These stories encompass a range of compounds, including imidazo[1,2-b]pyridazine derivatives, highlighting the ongoing search for new antiviral agents and strategies (De Clercq, 2009).

Anticancer Activity

Further studies have looked into the synthesis of novel compounds for their potential anticancer activities. For instance, fluoro-substituted benzo[b]pyran derivatives have been tested against various cancer cell lines, showing significant anticancer activity at low concentrations, suggesting potential applications in cancer therapy (Hammam et al., 2005).

properties

IUPAC Name

N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O4/c1-29-18-6-4-5-14(21(18)31-3)22(28)25-16-11-13(7-8-15(16)23)17-12-27-19(24-17)9-10-20(26-27)30-2/h4-12H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRANENRFKMJGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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